1-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine
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Overview
Description
1-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group attached to a pyrazole ring, which is further substituted with a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via nitration of the corresponding benzoyl compound using nitric acid under controlled conditions.
Sulfonylation: The sulfonyl group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Piperidine Substitution: Finally, the piperidine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine involves its interaction with specific molecular targets. The nitrobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The sulfonyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(3-methyl-4-nitrobenzoyl)piperidine
- 1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine
Uniqueness
1-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrobenzoyl group with a sulfonyl-substituted pyrazole ring makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H20N4O5S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C17H20N4O5S/c1-12-16(27(25,26)19-9-4-3-5-10-19)13(2)20(18-12)17(22)14-7-6-8-15(11-14)21(23)24/h6-8,11H,3-5,9-10H2,1-2H3 |
InChI Key |
JLVPXLCIQNLBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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